N-cyclopentyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-cyclopentyl-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a urea moiety linked to a pyrazole ring, which is further substituted with cyclopentyl and methylbenzyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the cyclopentyl and methylbenzyl groups.
The final step involves the formation of the urea linkage. This can be achieved by reacting the functionalized pyrazole with an isocyanate or by using a carbodiimide coupling reagent under mild conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-cyclopentyl-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reactions are typically conducted in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve selective reduction.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
N-cyclopentyl-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers investigate the compound’s potential as a bioactive agent, studying its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is evaluated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N’-[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]urea: A closely related compound with a similar structure but different substitution pattern.
N-cyclopentyl-N’-[3,5-dimethyl-1-(2-chlorobenzyl)-1H-pyrazol-4-yl]urea: Another analog with a chlorine substituent, offering different chemical properties.
Uniqueness
N-cyclopentyl-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-cyclopentyl-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-13-8-4-5-9-16(13)12-23-15(3)18(14(2)22-23)21-19(24)20-17-10-6-7-11-17/h4-5,8-9,17H,6-7,10-12H2,1-3H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIOJGQHFZYUSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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